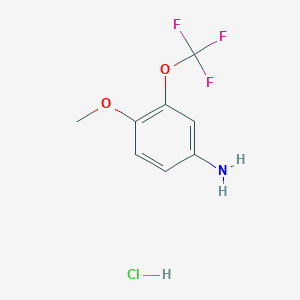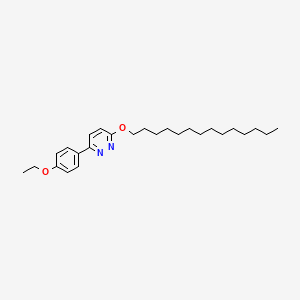
3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine is a heterocyclic organic compound that features a pyridazine ring substituted with ethoxyphenyl and tetradecyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyphenylhydrazine with a suitable diketone to form the pyridazine ring. The tetradecyloxy group can be introduced through etherification reactions using tetradecyl alcohol and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine involves its interaction with specific molecular targets. The ethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-6-(tetradecyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(dodecyloxy)pyridazine
- 3-(4-Ethoxyphenyl)-6-(hexadecyloxy)pyridazine
Uniqueness
3-(4-Ethoxyphenyl)-6-(tetradecyloxy)pyridazine is unique due to the specific combination of ethoxyphenyl and tetradecyloxy groups, which confer distinct physicochemical properties. This combination can influence its solubility, stability, and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
CAS No. |
650603-01-3 |
|---|---|
Molecular Formula |
C26H40N2O2 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-tetradecoxypyridazine |
InChI |
InChI=1S/C26H40N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-22-30-26-21-20-25(27-28-26)23-16-18-24(19-17-23)29-4-2/h16-21H,3-15,22H2,1-2H3 |
InChI Key |
WWTCLKVRZPDLFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=NN=C(C=C1)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
![N-{2-[(3-Methylbutan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12609904.png)
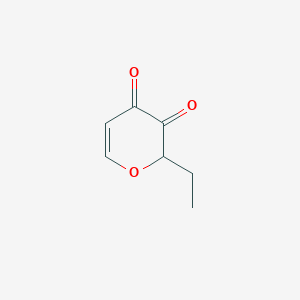
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12609919.png)
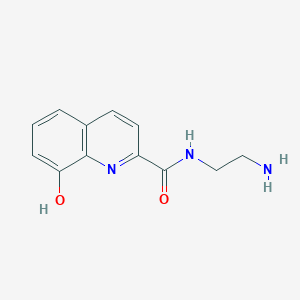
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
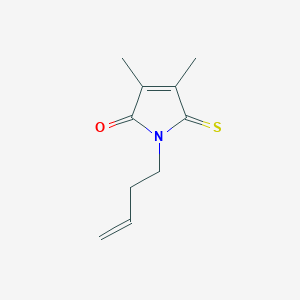
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
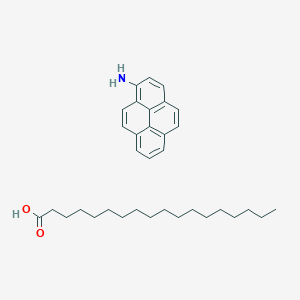
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
